D-Asparagine monohydrate

Overview

Description

D-Asparagine monohydrate is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a derivative of asparagine, which is one of the 20 most common amino acids found in nature .

Mechanism of Action

Target of Action

D-Asparagine monohydrate, also known as D-Asparagine hydrate, primarily targets asparagine synthetase (ASNS) . ASNS is an enzyme that plays a crucial role in the biosynthesis of asparagine from aspartic acid and ammonia .

Mode of Action

The mode of action of this compound involves the metabolism of toxic ammonia in the body through the action of asparagine synthetase . This enzyme attaches ammonia to aspartic acid in an amidation reaction, resulting in the formation of asparagine . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the asparagine synthesis pathway . Two enzymes are involved in asparagine metabolism: asparagine synthetase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

It is known that asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is involved in the metabolic control of cell functions in nerve and brain tissue . Supplements of this amino acid are claimed to balance nervous system function .

Biochemical Analysis

Biochemical Properties

D-Asparagine monohydrate is crucial in biochemical reactions due to its role in the synthesis of proteins and glycoproteins. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to this compound . This interaction is essential for the metabolic control of cell functions. Additionally, this compound is involved in the regulation of neurotransmitter release and synaptic plasticity, highlighting its importance in the nervous system .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activity of cells, particularly in the nervous system . For example, this compound enhances the proliferation and activity of TM4 Sertoli cells by activating the ERK/Akt/PCNA pathway and increasing the protein levels of the androgen receptor . This compound also reduces oxidative stress and apoptosis in these cells, indicating its protective role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to asparagine synthetase, facilitating the conversion of aspartic acid and ammonia to this compound . This binding interaction is crucial for the synthesis of proteins and glycoproteins. Additionally, this compound influences gene expression by modulating the activity of transcription factors and signaling pathways . For instance, it upregulates the expression of the androgen receptor and activates the ERK/Akt signaling pathway in TM4 Sertoli cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Asparagine monohydrate can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase as a catalyst. The process typically requires specific pH conditions and temperature control to ensure the proper formation of the amide bond .

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overexpress asparagine synthetase, thereby increasing the yield of this compound. The product is then purified through crystallization and drying techniques .

Chemical Reactions Analysis

Types of Reactions: D-Asparagine monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can be hydrolyzed to form aspartic acid and ammonia.

Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.

Substitution: The amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products:

Hydrolysis: Aspartic acid and ammonia.

Oxidation: Various oxidized derivatives of asparagine.

Substitution: Substituted asparagine derivatives.

Scientific Research Applications

D-Asparagine monohydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

L-Asparagine: The L-isomer of asparagine, which is more commonly found in nature.

L-Aspartic Acid: An amino acid that serves as a precursor to asparagine.

D-Aspartic Acid: The D-isomer of aspartic acid, which has different biological functions compared to its L-isomer.

D-Asparagine monohydrate stands out due to its specific applications in research and industry, as well as its unique role in nitrogen metabolism and protein synthesis.

Biological Activity

D-Asparagine monohydrate is a D-amino acid that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its physiological roles, implications in health and disease, and relevant research findings.

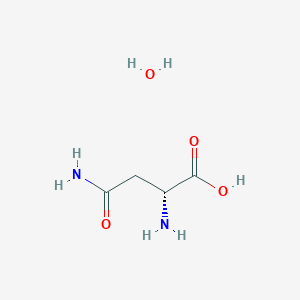

- Molecular Formula : C₄H₈N₂O₃

- Molecular Weight : 150.134 g/mol

- CAS Number : 5794-24-1

- Solubility : Soluble in water (35 g/L at 20°C) .

Physiological Roles

D-Asparagine is involved in several physiological functions:

- Neurotransmission : D-Asparagine, along with other D-amino acids, has been identified as a signaling molecule in the central nervous system. It modulates neurotransmitter release and may influence synaptic plasticity .

- Kidney Function : Recent studies suggest that blood levels of D-asparagine can serve as a biomarker for glomerular filtration rate (GFR), indicating its potential utility in assessing kidney function .

1. Role in Neurotransmission

D-Asparagine is believed to play a role in neurotransmitter modulation. It has been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-asparagine may enhance the release of glutamate, further implicating it in cognitive processes .

2. Kidney Function Biomarker

A study highlighted that the clearance of D-asparagine correlates well with GFR measurements. The mean blood level of D-asparagine was found to be 0.21 μM, with a clearance rate of 65.0 ml/min per 1.73 m², making it a promising candidate for kidney function assessment .

| Parameter | Value |

|---|---|

| Blood D-Asparagine Level | 0.21 μM |

| Clearance Rate | 65.0 ml/min per 1.73 m² |

| Inulin-based FE | 98.67% (CI: 96.43-100.90%) |

3. Antimicrobial Properties

D-Asparagine has demonstrated inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent. This property could be leveraged in pharmaceutical applications to develop new antibiotics or preservatives .

Case Study: Neurotransmitter Modulation

In a controlled study involving animal models, administration of D-asparagine resulted in increased levels of glutamate and enhanced synaptic transmission in the hippocampus, indicating its role as a neuromodulator .

Case Study: Kidney Function Assessment

A clinical study evaluated the relationship between D-asparagine levels and kidney function in patients with chronic kidney disease (CKD). Results showed that lower levels of D-asparagine were associated with impaired renal function, supporting its use as a biomarker for monitoring CKD progression .

Properties

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?

A: this compound, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either this compound or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]

Q2: How does crystal size impact the efficiency of continuous preferential crystallization of this compound?

A: Research indicates that smaller seed crystals of this compound lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []

Q3: Can you elaborate on the challenges associated with achieving high purity of this compound during continuous preferential crystallization?

A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of this compound. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.